

molecular weight of (2-Bromo-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(2-Bromo-5-methoxyphenyl)methanol
Cat. No.:	B123694

[Get Quote](#)

Technical Guide: (2-Bromo-5-methoxyphenyl)methanol

Audience: Researchers, scientists, and drug development professionals.

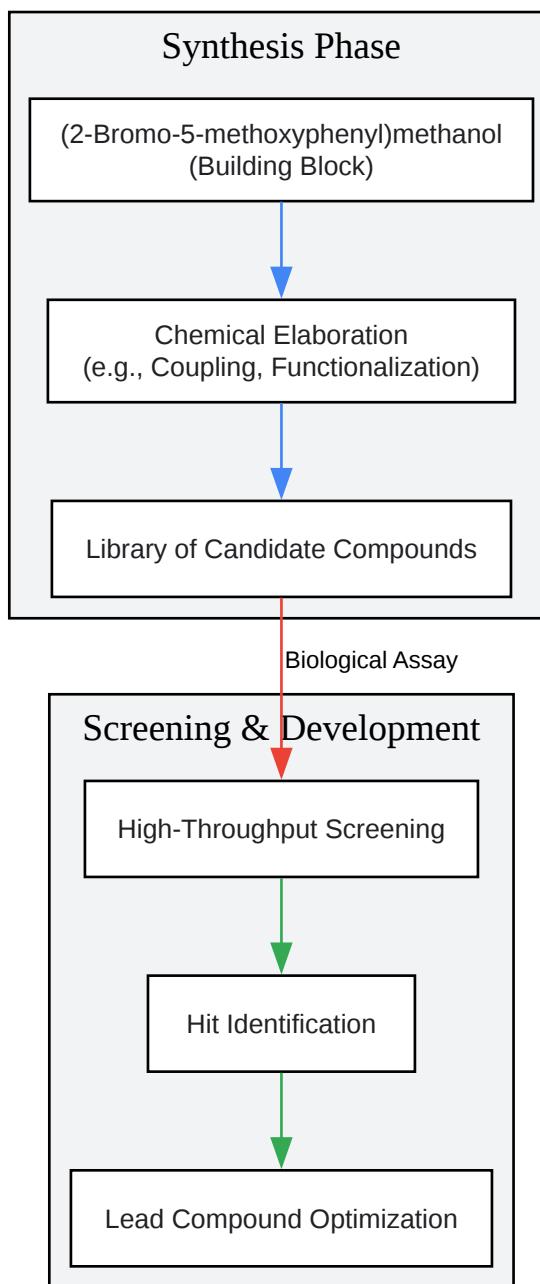
Abstract: This document provides a comprehensive technical overview of **(2-Bromo-5-methoxyphenyl)methanol**, a key chemical intermediate. It includes detailed information on its physicochemical properties, a representative synthetic protocol, and its potential applications in the field of drug discovery, particularly as a building block for more complex molecules. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using diagrams.

Physicochemical Properties

(2-Bromo-5-methoxyphenyl)methanol is an organic compound with the molecular formula C₈H₉BrO₂.^[1]^[2] It is recognized for its role as a versatile building block in organic synthesis. The fundamental properties of this compound are summarized in the table below.

Property	Value	Source
Molecular Formula	C8H9BrO2	PubChem[1]
Molecular Weight	217.06 g/mol	PubChem[1]
IUPAC Name	(2-bromo-5-methoxyphenyl)methanol	PubChem[1]
CAS Number	150192-39-5	PubChem[1][2]
Synonyms	2-Bromo-5-methoxybenzyl alcohol	PubChem[1]

Spectroscopic Data


Spectroscopic data is critical for the verification of the identity and purity of a chemical compound. While specific spectra are typically provided with purchased batches, the following table outlines the types of spectral information that are commonly generated for this molecule.

Analysis Type	Description
GC-MS	Gas Chromatography-Mass Spectrometry provides information on the compound's purity and its mass-to-charge ratio, confirming its molecular weight.[1]
IR Spectra	Infrared Spectroscopy is used to identify the presence of key functional groups within the molecule.[1]
NMR Spectra	Nuclear Magnetic Resonance (¹ H-NMR, ¹³ C-NMR) spectroscopy provides detailed information about the structure and connectivity of atoms in the molecule.

Role in Drug Development and Synthesis

(2-Bromo-5-methoxyphenyl)methanol is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of compounds designed to target and degrade specific proteins, a key area in modern drug discovery.^[2] Its structure, featuring a bromo group and a hydroxymethyl group on a methoxy-substituted phenyl ring, allows for a variety of chemical modifications and coupling reactions.

The logical workflow for utilizing such a building block in a drug discovery pipeline is illustrated below. The process begins with the initial building block, which is then elaborated through a series of synthetic steps to create a library of candidate compounds. These candidates are subsequently screened for biological activity to identify a lead compound for further development.

[Click to download full resolution via product page](#)

Caption: Drug Discovery Workflow using a Chemical Building Block.

Experimental Protocols

The following is a representative protocol for the synthesis of a substituted phenylmethanol derivative. This methodology is adapted from a known procedure for a structurally related

compound and illustrates the general steps that could be applied for the synthesis of **(2-Bromo-5-methoxyphenyl)methanol** or its derivatives.[3]

Objective: To synthesize a functionalized haloether from a starting olefin, illustrating a common synthetic transformation.[3]

Materials:

- Starting Material (e.g., β,β -dicyanostyrene)
- N-bromosuccinimide (NBS)
- Absolute Methanol
- Ethyl Acetate (EtOAc)
- Petroleum Ether
- Silica Gel for column chromatography
- Standard laboratory glassware (three-neck flask, condenser, etc.)
- Magnetic stirrer

Procedure:

- Reaction Setup: In a 100 mL three-neck flask, dissolve the starting olefin (e.g., β,β -dicyanostyrene, 2 mmol) in absolute methanol (10 mL).[3]
- Addition of Reagent: To this solution, add N-bromosuccinimide (NBS) (2 mmol) portion-wise at room temperature.[3]
- Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).[3]
- Workup: Upon completion, remove the excess methanol from the reaction mixture by rotary evaporation.[3]

- Purification: Purify the resulting residue by column chromatography over silica gel. The column is typically eluted with a solvent mixture such as ethyl acetate/petroleum ether (e.g., 1:10 v/v) to yield the final product.[\[3\]](#)
- Characterization: Confirm the structure and purity of the isolated compound using spectroscopic methods such as NMR (^1H and ^{13}C), mass spectrometry, and IR spectroscopy.[\[3\]](#)

This protocol demonstrates a common method for the difunctionalization of olefins, a powerful strategy for rapidly building molecular complexity from simple starting materials.[\[3\]](#) The use of methanol as both a solvent and a reactant is a key feature of this particular transformation.[\[3\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Bromo-5-methoxyphenyl)methanol | C₈H₉BrO₂ | CID 10867706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [molecular weight of (2-Bromo-5-methoxyphenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123694#molecular-weight-of-2-bromo-5-methoxyphenyl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com